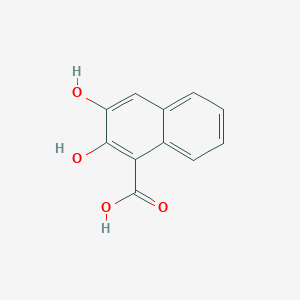

2,3-Dihydroxynaphthalene-1-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxynaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c12-8-5-6-3-1-2-4-7(6)9(10(8)13)11(14)15/h1-5,12-13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPLEIAOQJXZJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168235 | |

| Record name | 1-Naphthoic acid, 2,3-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16715-77-8 | |

| Record name | 1-Naphthoic acid, 2,3-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016715778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16715-77-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthoic acid, 2,3-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Dihydroxynaphthalene Derivatives in Organic Chemistry Research

Dihydroxynaphthalene derivatives, which feature two hydroxyl groups on the naphthalene (B1677914) ring, are of considerable interest in organic chemistry research. The position of the hydroxyl groups profoundly influences the chemical reactivity and physical properties of these compounds, leading to a diverse range of applications. For instance, 2,3-dihydroxynaphthalene (B165439) is a key precursor in the synthesis of complex heterocyclic systems and flame retardants. sigmaaldrich.comchemicalbook.com It also serves as a ligand for modifying the surface of nanoparticles and has been used in the asymmetric oxidative coupling polymerization to create novel polymers. sigmaaldrich.comsigmaaldrich.com The reactivity of the hydroxyl groups allows for further functionalization, making these derivatives versatile platforms for constructing more intricate molecular architectures.

Overview of 2,3 Dihydroxynaphthalene 1 Carboxylic Acid in Contemporary Scholarly Investigations

Among the various dihydroxynaphthalene derivatives, 2,3-Dihydroxynaphthalene-1-carboxylic acid and its analogs have garnered attention in contemporary research, particularly in the field of medicinal chemistry. This specific scaffold has been identified as a key pharmacophore in the development of inhibitors for the enzyme lactate (B86563) dehydrogenase (LDH).

Research Focus on Lactate Dehydrogenase Inhibition

Lactate dehydrogenase is a critical enzyme in the glycolytic pathway, responsible for the interconversion of pyruvate (B1213749) and lactate. Elevated LDH activity is a hallmark of various diseases, including cancer and parasitic infections, where cells often rely on anaerobic glycolysis for energy production. Consequently, inhibiting LDH has emerged as a promising therapeutic strategy.

Scholarly investigations have revealed that the "substituted 2,3-dihydroxy-1-naphthoic acid family" of compounds can act as selective inhibitors of human LDH isoforms. frontiersin.orgnih.gov This selectivity is a crucial aspect of drug design, as it can minimize off-target effects. One notable derivative from this class is FX-11, which has been investigated for its potential as an anticancer agent. nih.gov The structural features of this compound, with its adjacent hydroxyl and carboxyl groups, are believed to be crucial for its interaction with the active site of the LDH enzyme.

Table 1: Investigational Applications of this compound Derivatives

| Derivative Class | Target Enzyme | Therapeutic Area | Key Findings |

| Substituted 2,3-dihydroxy-1-naphthoic acids | Lactate Dehydrogenase (LDH) | Oncology, Anti-parasitic | Exhibit selective inhibition of LDH isoforms, crucial for cancer and parasitic disease treatment. frontiersin.orgnih.gov |

| FX-11 | Lactate Dehydrogenase A (LDH-A) | Oncology | A specific derivative identified as a selective inhibitor of LDH-A with potential anticancer properties. nih.gov |

Historical Development and Evolution of Naphthoic Acid Research

Advanced Synthetic Routes for 2,3-Dihydroxynaphthalene-1-carboxylic Acid

Modern synthetic strategies for producing this compound are centered on efficiency and selectivity. These routes include building from a dihydroxynaphthalene precursor, direct carboxylation, and multi-step pathways involving formylation or oxidation.

The most direct synthetic approaches begin with the precursor 2,3-dihydroxynaphthalene (B165439). The availability and purity of this starting material are critical for the success of subsequent steps. The synthesis of 2,3-dihydroxynaphthalene itself can be achieved through several methods:

Caustic Fusion: This method involves the fusion of 3-hydroxynaphthalene-2,6-disulfonic acid with caustic soda, followed by treatment with dilute sulfuric acid under pressure. chemicalbook.com

Acid Desulfonation: An alternative route is the acid-catalyzed desulfonation of 2,3-dihydroxynaphthalene-6-sulfonic acid. chemicalbook.com

Direct Oxidation: A more modern, environmentally friendly approach involves the direct oxidation of naphthalene using hydrogen peroxide in the presence of a catalyst and a phase transfer agent in a reaction solvent like n-octane. google.com This method avoids the use of large quantities of acid and alkali, which are common in traditional sulfonation and fusion processes. google.com

Once the 2,3-dihydroxynaphthalene precursor is obtained, the final carboxylic acid group can be introduced.

The most prominent method for introducing a carboxyl group onto a phenol (B47542) or naphthol ring is the Kolbe-Schmitt reaction. wikipedia.org This carboxylation reaction proceeds by treating the sodium salt of a phenol or naphthol with carbon dioxide under pressure and elevated temperature. byjus.com

For the synthesis of this compound, the precursor 2,3-dihydroxynaphthalene would first be deprotonated with a strong base, such as sodium hydroxide (B78521), to form the more reactive disodium (B8443419) naphthalenediolate. This intermediate then undergoes a nucleophilic attack on carbon dioxide, a weak electrophile. byjus.comyoutube.com The final step involves acidification to protonate the carboxylate salt, yielding the desired product. ucla.edu

The regiochemistry of the Kolbe-Schmitt reaction on naphthalene scaffolds can be sensitive to reaction conditions, particularly temperature. wikipedia.org For instance, the industrial synthesis of the related compound 3-hydroxy-2-naphthoic acid utilizes this temperature sensitivity to control the position of carboxylation. wikipedia.orgbyjus.com It is anticipated that the carboxylation of 2,3-dihydroxynaphthalene would primarily occur at the C1 position due to the ortho-directing influence of the hydroxyl groups and the thermodynamic stability of the resulting intermediate complex. youtube.com

| Reaction | Substrate | Key Reagents | Typical Conditions | Primary Product |

|---|---|---|---|---|

| Kolbe-Schmitt Reaction | Phenol | 1. NaOH 2. CO₂ 3. H₂SO₄ | 125 °C, 100 atm | Salicylic (B10762653) acid (2-hydroxybenzoic acid) |

| Kolbe-Schmitt Reaction | Potassium Phenoxide | 1. KOH 2. CO₂ 3. Acid | High Temperature | 4-Hydroxybenzoic acid |

| Kolbe-Schmitt Reaction (Industrial) | 2-Naphthol | Base, CO₂, Acid | Temperature-dependent | 3-Hydroxy-2-naphthoic acid |

An alternative, multi-step pathway involves the initial formylation of the 2,3-dihydroxynaphthalene ring, followed by oxidation of the introduced aldehyde group to a carboxylic acid. Formylation of highly activated aromatic rings like dihydroxynaphthalenes can be achieved using various methods, such as the Vilsmeier-Haack or Gattermann reactions, which introduce a formyl (-CHO) group at an electron-rich position, likely C1.

Following successful formylation to produce 1-formyl-2,3-dihydroxynaphthalene, the aldehyde can be oxidized to the corresponding carboxylic acid. A variety of oxidizing agents can accomplish this transformation. Modern, greener methods utilize hydrogen peroxide (H₂O₂) as the oxidant, often in the presence of a catalyst. nih.gov For example, a metal-free sulfonic acid functionalized reduced graphene oxide (SA-rGO) material has been shown to effectively catalyze the oxidation of aldehydes to carboxylic acids. nih.govrsc.org

Reaction Scheme:

Formylation: 2,3-Dihydroxynaphthalene → 1-Formyl-2,3-dihydroxynaphthalene

Oxidation: 1-Formyl-2,3-dihydroxynaphthalene → this compound

Oxidative pathways can also be employed to generate the carboxylic acid functionality from a pre-existing side chain on the naphthalene ring. This strategy would involve starting with a naphthalene precursor that already has a one-carbon substituent at the C1 position, such as a methyl or aminomethyl group, attached to the 2,3-dihydroxynaphthalene scaffold.

A plausible route, by analogy to known syntheses, could start with 1-methyl-2,3-dihydroxynaphthalene. google.com The methyl group could then be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or nitric acid. A similar strategy is used in a patented process to produce 6-hydroxynaphthalene-1-carboxylic acid, where a 1-aminomethyl group is oxidized to a carboxyl group. google.com Another related process forms 6-hydroxynaphthalene-2-carboxylic acid via the acid decomposition of a 6-(2-hydroperoxy-2-propyl)naphthalene-2-carboxylic acid intermediate. prepchem.com These examples demonstrate the viability of forming the carboxyl group through the oxidation of a suitable precursor side chain.

Mechanistic Investigations of Synthetic Transformations

The mechanism of the Kolbe-Schmitt reaction is the most well-understood among the potential synthetic routes. The reaction begins with the deprotonation of the naphthol to form a naphthalenediolate anion. ucla.edu This anion is a powerful nucleophile. Although resonance places negative charge density across the ring, the reaction proceeds via the nucleophilic addition of the phenoxide/naphthalenediolate to the carbon atom of carbon dioxide. byjus.comucla.edu This forms an unstable intermediate which then tautomerizes to restore the aromaticity of the naphthalene ring, resulting in the formation of a carboxylate salt. youtube.comucla.edu Subsequent acidification yields the final hydroxycarboxylic acid product. byjus.com

In contrast, enzymatic carboxylation of naphthalene, which has been studied in the context of anaerobic biodegradation, follows a different and more complex mechanism. It is proposed to proceed via a 1,3-dipolar cycloaddition of the naphthalene to a cofactor, followed by deprotonation, carboxylation, and a reverse cycloaddition to release the naphthoate product. nih.govresearchgate.netasm.org While not a synthetic laboratory method, these mechanistic studies provide insight into alternative pathways for aromatic carboxylation. nih.gov

Scalability and Efficiency in Laboratory and Pilot-Scale Synthesis Research

The scalability of any synthetic route is a critical factor for its practical application. The Kolbe-Schmitt reaction is a proven industrial process, used for the large-scale synthesis of salicylic acid and 3-hydroxy-2-naphthoic acid, indicating its high potential for scalability. wikipedia.orgbyjus.com Key factors for efficient scaling include precise control over temperature and pressure, as well as the effective handling of solid materials.

Continuous Flow Synthesis Adaptations for Naphthoic Acids

Continuous flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater consistency in product quality. organic-chemistry.org While specific literature detailing the continuous flow synthesis of this compound is not abundant, the principles can be extrapolated from the synthesis of other carboxylic acids using this technology. durham.ac.uk

A key reaction in the synthesis of hydroxylated naphthoic acids is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide or naphthoxide. wikipedia.orgbyjus.com In a continuous flow adaptation, the precursor, 2,3-dihydroxynaphthalene, would first be deprotonated by a base to form the more reactive naphthoxide. This solution would then be introduced into a flow reactor where it is mixed with high-pressure carbon dioxide. The use of a tube-in-tube reactor or a similar gas-permeable membrane system can facilitate the efficient dissolution and reaction of CO2 in the solvent stream, a common challenge in gas-liquid reactions. durham.ac.uk

The regiochemistry of the carboxylation in naphthol derivatives is sensitive to reaction conditions such as temperature, pressure, and the choice of counter-ion. wikipedia.org Continuous flow reactors allow for precise control over these parameters, which can lead to higher selectivity for the desired isomer. The reaction mixture would then flow through a heated zone to facilitate the carboxylation, followed by an in-line acidification step to yield the final product, this compound. The integration of purification modules, such as scavenger resins, can also be incorporated into the flow system to remove unreacted starting materials and byproducts, leading to a purer product stream. durham.ac.uk

The benefits of a continuous flow approach for the synthesis of naphthoic acids include:

Enhanced Safety: The small reaction volumes within the reactor minimize the risks associated with high pressures and temperatures. durham.ac.uk

Improved Yield and Purity: Precise control over reaction parameters can lead to higher conversion rates and selectivity, reducing the formation of unwanted isomers. organic-chemistry.org

Scalability: Scaling up production in a continuous flow system is achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. organic-chemistry.org

Comparative Analysis of Synthetic Methods

The traditional synthesis of this compound is typically performed as a batch process using the Kolbe-Schmitt reaction. wikipedia.orgjk-sci.com A comparative analysis with a conceptual continuous flow process highlights the potential for significant improvements in efficiency and product quality.

| Parameter | Batch Synthesis (Kolbe-Schmitt) | Continuous Flow Synthesis |

| Yield | Variable, often moderate due to competing side reactions and incomplete conversion. | Potentially higher due to precise control of stoichiometry and reaction time. organic-chemistry.org |

| Purity | May require extensive purification to remove isomeric byproducts and unreacted starting materials. | Higher purity can be achieved in-line through integrated purification steps. durham.ac.uk |

| Scalability | Scaling up can be challenging, often requiring significant process redevelopment and larger, more expensive equipment. | More straightforward to scale by extending run time or numbering-up reactors. organic-chemistry.org |

| Safety | Handling large volumes of reactants at high pressures and temperatures poses significant safety risks. | The small internal volume of the reactor significantly reduces safety hazards. durham.ac.uk |

| Reaction Time | Typically several hours to ensure complete reaction. | Significantly shorter residence times, often in the order of minutes. organic-chemistry.org |

Detailed Research Findings:

The Kolbe-Schmitt reaction proceeds via the nucleophilic addition of a phenoxide (or in this case, a naphthoxide) to carbon dioxide. wikipedia.orgbyjus.com The choice of alkali metal hydroxide as the base can influence the position of carboxylation. For instance, using potassium hydroxide can favor the formation of the para-isomer in phenols. wikipedia.org In the case of 2,3-dihydroxynaphthalene, the electronic properties of the hydroxyl groups direct the carboxylation to the ortho position.

In continuous flow systems, parameters such as flow rate, reactor volume, and temperature are optimized to maximize reaction rate and product purity. organic-chemistry.org For gas-liquid reactions like carboxylation, increasing the pressure of the gas can improve conversion rates at higher flow rates. durham.ac.uk The use of immobilized reagents and scavengers in a flow setup can streamline the work-up process, avoiding traditional and often time-consuming methods like extraction and crystallization. durham.ac.uk

While biocatalytic methods for carboxylation exist, they often face limitations such as substrate oxidation, the need for high CO2 pressure, and low enzyme turnover, making them less suitable for large-scale industrial production compared to thermochemical methods like the Kolbe-Schmitt reaction. nih.gov

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the synthesis of esters, amides, and acyl halides, and it can also be removed through decarboxylation.

The conversion of carboxylic acids to esters is a fundamental reaction in organic chemistry, often achieved through Fischer esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction is an equilibrium process, and to achieve high yields of the ester, it is common to use a large excess of the alcohol or to remove the water formed during the reaction. While specific studies on the esterification of this compound are not extensively detailed in the available literature, the principles of Fischer esterification are broadly applicable. The reaction would proceed by protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack of the alcohol.

Various alcohols can be used in this reaction, leading to a wide array of ester derivatives. The general reaction scheme is as follows:

General Reaction for Esterification: this compound + R-OH (Alcohol) ⇌ 2,3-Dihydroxynaphthalene-1-carboxylate Ester + H₂O (in the presence of an acid catalyst)

The properties of the resulting ester, such as its polarity and reactivity, would depend on the nature of the "R" group from the alcohol.

Table 1: Potential Ester Derivatives of this compound

| Alcohol (R-OH) | Ester Product Name | Potential Properties |

|---|---|---|

| Methanol | Methyl 2,3-dihydroxy-1-naphthoate | Increased volatility compared to the acid |

| Ethanol | Ethyl 2,3-dihydroxy-1-naphthoate | Common solvent-soluble derivative |

| Isopropanol | Isopropyl 2,3-dihydroxy-1-naphthoate | Bulky ester group may influence reactivity |

| Benzyl alcohol | Benzyl 2,3-dihydroxy-1-naphthoate | Aromatic ester with potential for further modification |

Amide derivatives of carboxylic acids are synthesized by reacting the carboxylic acid, or its more reactive derivatives like acyl chlorides, with an amine. The direct reaction of a carboxylic acid with an amine is generally slow and requires high temperatures. More commonly, coupling agents are used to facilitate the reaction at milder conditions. A patent for a method of producing naphthalene carboxylic acid amide compounds describes the reaction of a naphthalenecarboxylic acid halide with ammonium acetate in a solvent with an ether bond, achieving high yields. For instance, 2-hydroxy-3-naphthoic acid chloride, a related compound, was converted to its amide with a yield of 77 mole %. masterorganicchemistry.com

The general reaction for the formation of an amide from this compound would be:

General Reaction for Amidation: this compound + R-NH₂ (Amine) → 2,3-Dihydroxy-N-alkyl/aryl-1-naphthamide + H₂O

The synthesis of a variety of amide derivatives is possible by using different primary or secondary amines.

Table 2: Potential Amide Derivatives of this compound

| Amine (R-NH₂) | Amide Product Name | Potential Characteristics |

|---|---|---|

| Ammonia | 2,3-Dihydroxynaphthalene-1-carboxamide | Primary amide |

| Methylamine | N-Methyl-2,3-dihydroxynaphthalene-1-carboxamide | Secondary amide |

| Aniline | N-Phenyl-2,3-dihydroxynaphthalene-1-carboxamide | Aromatic secondary amide |

Acyl halides are highly reactive derivatives of carboxylic acids and serve as important intermediates in the synthesis of esters and amides. The most common method for preparing acyl chlorides is the reaction of the carboxylic acid with thionyl chloride (SOCl₂). Other reagents like phosphorus pentachloride (PCl₅) or oxalyl chloride ((COCl)₂) can also be used. A patent describing the preparation of 2,3-dichlorobenzoyl chloride, for example, involves the reaction of 2,3-dichlorobenzoic acid with thionyl chloride. This suggests a similar approach could be applied to this compound.

The reaction with thionyl chloride is generally efficient and produces gaseous byproducts (SO₂ and HCl), which simplifies the purification of the resulting acyl chloride.

General Reaction for Acyl Chloride Formation: this compound + SOCl₂ → 2,3-Dihydroxynaphthalene-1-carbonyl chloride + SO₂ + HCl

The resulting 2,3-Dihydroxynaphthalene-1-carbonyl chloride would be a versatile intermediate for further derivatization.

General Reaction for Decarboxylation: this compound → 2,3-Dihydroxynaphthalene + CO₂ (under heat and/or catalysis)

Reactions at the Dihydroxyl Positions

The two hydroxyl groups on the naphthalene ring are also sites for chemical modification, primarily through substitution reactions.

The hydroxyl groups of this compound can undergo reactions such as alkylation to form ethers. A patent on the C-alkylation of aromatic hydroxyl compounds describes a process for preparing dialkyl aromatic hydroxyl compounds by reacting the hydroxylated aromatic compound with a strong proton acid and a compound that forms a carbocation. chemscene.com This indicates that the hydroxyl groups of this compound could potentially be alkylated to form the corresponding di-ethers.

For example, Williamson ether synthesis, involving the reaction of the deprotonated hydroxyl groups (phenoxides) with an alkyl halide, could be a viable route.

General Reaction for Etherification: this compound + 2 R-X (Alkyl Halide) → 2,3-Dialkoxy-naphthalene-1-carboxylic acid + 2 HX (in the presence of a base)

The reactivity of the hydroxyl groups may be influenced by the presence of the carboxylic acid group on the adjacent carbon atom.

Table 3: Potential Ether Derivatives of this compound

| Alkylating Agent (R-X) | Ether Product Name | Potential Features |

|---|---|---|

| Methyl iodide | 2,3-Dimethoxynaphthalene-1-carboxylic acid | Increased lipophilicity |

| Ethyl bromide | 2,3-Diethoxynaphthalene-1-carboxylic acid | Modified solubility profile |

| Benzyl chloride | 2,3-Dibenzyloxynaphthalene-1-carboxylic acid | Bulky ether groups for steric control |

Etherification and Ether Derivative Synthesis

The presence of two phenolic hydroxyl groups on the this compound molecule allows for etherification reactions to produce mono- or di-ether derivatives. While specific studies detailing the etherification of this exact carboxylic acid are not prevalent, general methods for the etherification of phenolic compounds, including dihydroxynaphthalenes, are well-established.

One applicable method involves the reaction of the diol with an etherifying agent in the presence of a carboxylic acid salt. This process can be tailored to yield mono- or di-ethers. For instance, a general process for etherifying phenolic compounds can be applied to substrates like 2,3-dihydroxynaphthalene. google.com The reaction typically involves an etherifying agent such as an alkyl carboxylate, which, in the presence of an alkali metal or ammonium carboxylate, can etherify the hydroxyl groups. google.com The synthesis of nonsymmetrically substituted dialkoxy derivatives on related aromatic systems often involves multi-step protocols, such as the Buchwald–Hartwig coupling of a substituted nitroaniline followed by reduction and cyclization, highlighting synthetic routes to complex ether derivatives. nih.gov

Table 1: General Conditions for Phenol Etherification

| Substrate Type | Etherifying Agent | Catalyst/Promoter | Potential Products | Reference |

|---|---|---|---|---|

| Dihydroxynaphthalene | Alkyl Carboxylates (e.g., acetates, propionates) | Alkali Metal Carboxylate | Mono- and Di-ethers | google.com |

Chelation and Complexation Properties

The ortho-dihydroxy (catechol) moiety, in conjunction with the adjacent carboxylic acid group, makes this compound a potent chelating agent for a variety of metal ions. This structural arrangement allows for the formation of stable, multi-dentate complexes. The carboxylate group can deprotonate and, along with one or both hydroxyl groups, coordinate to a metal center, forming five- or six-membered chelate rings, which are thermodynamically favorable.

Studies on analogous compounds provide significant insight into these properties. For example, 2,3-dihydroxybenzoic acid, a benzene (B151609) analogue, has been shown to form complexes with Cu(II) ions. nih.gov The coordination involves the deprotonated carboxylate and the hydroxyl groups. Similarly, various metal complexes of other naphthalene-based carboxylic acids, such as 3,5-dihydroxy-2-naphthoic acid and hydroxynaphthoic acids in general, have been synthesized and characterized, demonstrating the strong coordinating ability of this class of ligands. nih.govsemanticscholar.orgresearchgate.net Transition metals like Manganese (Mn), Copper (Cu), Zinc (Zn), and Cadmium (Cd) are particularly noted for forming stable complexes with such ligands. researchgate.net The coordination can lead to mononuclear or polynuclear structures depending on the metal-to-ligand ratio and reaction conditions.

The binding strength of ligands to metal ions is significantly influenced by the nature of the coordinating groups. Carboxylate and phosphate ions generally exhibit much higher binding strengths for metal ions compared to sulfonate or sulfate ions. nih.gov

Table 2: Metal Complexation Studies of Analogous Naphthoic and Benzoic Acids

| Ligand | Metal Ion(s) | Coordination Details | Reference |

|---|---|---|---|

| 3,5-Dihydroxy-2-naphthoic acid | Cd(II), Cu(II), Mn(II), Zn(II) | Complexes synthesized by reaction with metal nitrates and hydrazine hydrate. | researchgate.net |

| 2,3-Dihydroxybenzoic acid | Cu(II) | Electrochemical studies show interaction involving one-electron oxidation of the ligand. | nih.gov |

| 2-Hydroxynaphthalene-1-carboxaldehyde | Cr, Fe, Co, Ni, Cu, Pd, etc. | Forms stable complexes involving the deprotonated hydroxy oxygen and the carbonyl oxygen. | researchgate.net |

| General Naphthalene-based Acetic Acids | Mn(II), Co(II), Ni(II), Cu(II), Zn(II), etc. | Carboxylate group is deprotonated and coordinates in monodentate, bidentate, or bridging fashions. | nih.govsemanticscholar.org |

Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene Ring

The naphthalene ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution, with the regioselectivity being strongly influenced by the existing substituents.

Electrophilic Aromatic Substitution: The two hydroxyl groups are powerful activating, ortho-, para-directing groups. The carboxylic acid group is a deactivating, meta-directing group. In naphthalene systems, substitution typically favors the alpha-position (C4, C5, C8) over the beta-position. Given the positions of the existing groups (1, 2, and 3), the directing effects are complex:

The hydroxyl group at C2 directs towards C4.

The hydroxyl group at C3 directs towards C4.

The carboxylic acid at C1 directs towards C5 and C7.

The strong activating and directing effect of the two hydroxyl groups would likely make the C4 position the most favorable site for electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions).

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups to activate the ring. libretexts.org The hydroxyl and carboxylate groups are electron-donating or weakly deactivating, making the native ring system of this compound generally unreactive towards SNAr reactions.

However, derivatization can facilitate such reactions. For instance, studies on unprotected ortho-fluoro and ortho-methoxy naphthoic acids have shown that nucleophilic substitution with Grignard or organolithium reagents can occur, displacing the fluoro or methoxy group. researchgate.net This novel reaction proceeds without a metal catalyst and does not require protection of the carboxylic acid group, which is presumed to pre-coordinate with the organometallic reagent, facilitating the substitution. researchgate.net This suggests that if a suitable leaving group were installed on the naphthalene ring of this compound (for instance, by converting the hydroxyl groups to sulfonates or other derivatives), subsequent nucleophilic substitution could be possible.

Redox Chemistry of this compound and its Derivatives

The catechol-like structure of the molecule makes it redox-active, susceptible to both oxidation and reduction under various conditions.

Oxidation Pathways and Products

The dihydroxy functionality is readily oxidized. The oxidation of this compound is expected to proceed similarly to that of other catechol and dihydroxy-aromatic systems. Electrochemical studies on the analogue 2,3-dihydroxybenzoic acid show that its oxidation in the presence of Cu(II) is a one-electron process, forming a semiquinone radical. nih.gov This radical can then be further oxidized at an electrode surface to a quinone species. nih.gov

In the context of atmospheric chemistry, the oxidation of gaseous dihydroxynaphthalene by hydroxyl radicals is proposed to proceed via hydrogen abstraction from one of the -OH groups or by the addition of another -OH group to the ring, leading to further oxidation products. copernicus.org In biological or microbial systems, the oxidation of 1,2-dihydroxynaphthalene can lead to ring cleavage products such as 2-hydroxychromene-2-carboxylic acid. nih.gov Stronger chemical oxidation or spontaneous non-enzymatic oxidation can result in the formation of compounds like 2-formylbenzoic acid. mdpi.com The ultimate product of vigorous oxidation would likely be a naphthoquinone derivative, specifically 2,3-dihydroxy-1,4-naphthoquinone, or ring-opened products like phthalic acid derivatives.

Reduction Reactions and Products

Reduction reactions can target either the carboxylic acid group or the aromatic naphthalene ring.

Reduction of the Carboxylic Acid: The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires powerful reducing agents, as sodium borohydride (NaBH₄) is generally not strong enough. Lithium aluminum hydride (LiAlH₄) or diborane (B₂H₆) are effective reagents for the complete reduction of carboxylic acids to 1°-alcohols. msu.edu This reaction would convert this compound into (2,3-dihydroxynaphthalen-1-yl)methanol.

Reduction of the Aromatic Ring: The naphthalene ring system can be reduced under specific conditions. A well-known method is the Birch reduction, which involves dissolving metal-ammonia solutions. For example, 1-naphthoic acid can undergo a Birch reduction to yield 1,4-dihydro-1-naphthalenecarboxylic acid. sigmaaldrich.com This reaction selectively reduces one of the aromatic rings, leaving the carboxylic acid group intact. sigmaaldrich.com Applying this to this compound would be expected to similarly reduce the unsubstituted ring, yielding a dihydroxytetralin-carboxylic acid derivative.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed picture of the molecular framework can be constructed. While direct experimental spectra for 2,3-Dihydroxynaphthalene-1-carboxylic acid are not widely published, a robust and accurate assignment can be predicted based on the well-documented spectra of analogous compounds, such as 2,3-Dihydroxynaphthalene (B165439) and various substituted naphthoic acids.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the non-equivalent protons in the molecule. The aromatic region would feature signals from the five protons on the naphthalene (B1677914) ring system. Their chemical shifts are influenced by the electronic effects of the three substituents: two electron-donating hydroxyl (-OH) groups and one electron-withdrawing carboxylic acid (-COOH) group. The protons of the hydroxyl and carboxylic acid groups are also observable, though their signals can be broad and their chemical shifts are highly dependent on the solvent and concentration.

The proton on C4 is expected to be a singlet, as it has no adjacent protons. The four protons on the unsubstituted benzene (B151609) ring (C5-C8) will form a more complex pattern. The protons at C5 and C8 are likely to appear as doublets, coupled to their respective neighbors, while the protons at C6 and C7 would appear as triplets (or more accurately, doublets of doublets), being coupled to two adjacent protons each.

Predicted ¹H NMR Spectral Data (Predicted for a standard deuterated solvent like DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H4 | ~7.30 - 7.50 | Singlet (s) |

| H5 | ~7.80 - 8.00 | Doublet (d) |

| H6 | ~7.30 - 7.50 | Triplet (t) or dd |

| H7 | ~7.50 - 7.70 | Triplet (t) or dd |

| H8 | ~8.00 - 8.20 | Doublet (d) |

| 2-OH | ~9.00 - 10.00 | Broad Singlet (br s) |

| 3-OH | ~9.50 - 10.50 | Broad Singlet (br s) |

| 1-COOH | ~12.00 - 13.00 | Broad Singlet (br s) |

Note: The predicted chemical shifts and multiplicities are estimations based on structural analysis and data from similar compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, eleven distinct signals are expected. The chemical shifts are determined by the local electronic environment of each carbon atom. The carbons bearing the oxygen-containing substituents (C1, C2, C3) will be significantly downfield-shifted. The carbonyl carbon of the carboxylic acid group will appear at the lowest field, typically in the 165-175 ppm range. The quaternary carbons (C4a, C8a) where the two rings are fused will also show distinct signals.

Predicted ¹³C NMR Spectral Data (Predicted for a standard deuterated solvent like DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | ~110 - 115 |

| C2 | ~145 - 150 |

| C3 | ~148 - 153 |

| C4 | ~105 - 110 |

| C4a | ~125 - 130 |

| C5 | ~128 - 132 |

| C6 | ~124 - 128 |

| C7 | ~126 - 130 |

| C8 | ~122 - 126 |

| C8a | ~130 - 135 |

| COOH | ~170 - 175 |

Note: The predicted chemical shifts are estimations based on structural analysis and data from similar compounds. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show strong correlations between adjacent protons on the unsubstituted ring (H5-H6, H6-H7, H7-H8), confirming their connectivity. The absence of a COSY correlation for the H4 signal would confirm it is an isolated proton.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would be used to definitively link each proton signal (H4, H5, H6, H7, H8) to its corresponding carbon signal (C4, C5, C6, C7, C8).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly powerful for identifying the placement of substituents and assigning quaternary carbons. Key expected correlations would include the proton at H8 showing a correlation to the fused carbon C4a, and the proton at H4 showing correlations to C2, C3, and C4a, confirming the positions of the hydroxyl groups relative to the carboxylic acid.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. It is exceptionally useful for identifying the functional groups present in a sample.

The FTIR spectrum of this compound is expected to be dominated by the characteristic vibrations of its hydroxyl, carboxylic acid, and aromatic naphthalene functionalities. Due to extensive intermolecular hydrogen bonding in the solid state, the O-H stretching bands are typically very broad.

Key vibrational modes include:

O-H Stretching: A very broad and intense band is predicted to appear in the 2500-3500 cm⁻¹ region. This broadness is a hallmark of the hydrogen-bonded carboxylic acid dimer and also encompasses the phenolic O-H stretches.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption corresponding to the carbonyl group of the carboxylic acid is expected in the range of 1680-1710 cm⁻¹. The position in this range is influenced by conjugation with the aromatic ring and hydrogen bonding.

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several medium-to-strong bands in the 1450-1620 cm⁻¹ region.

C-O Stretching: The spectrum will contain C-O stretching vibrations from both the carboxylic acid (typically 1210-1320 cm⁻¹) and the phenolic hydroxyl groups (~1200 cm⁻¹).

O-H Bending: An out-of-plane O-H bend from the carboxylic acid dimer often appears as a broad band near 920 cm⁻¹.

Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 2500 | Strong, Very Broad | O-H stretch (Carboxylic acid dimer and Phenolic OH) |

| ~3050 | Weak - Medium | Aromatic C-H stretch |

| 1710 - 1680 | Strong | C=O stretch (Carboxylic acid) |

| 1620 - 1450 | Medium - Strong | Aromatic C=C ring stretch |

| 1320 - 1210 | Strong | C-O stretch (Carboxylic acid) |

| ~1200 | Medium | C-O stretch (Phenolic) |

| ~920 | Medium, Broad | Out-of-plane O-H bend |

| 850 - 750 | Strong | Aromatic C-H out-of-plane bend |

Raman spectroscopy provides complementary information to FTIR. While polar bonds like C=O and O-H give strong FTIR signals, non-polar and symmetric bonds often produce strong Raman signals. For this compound, the Raman spectrum would be particularly useful for characterizing the naphthalene ring system.

Key expected Raman active modes include:

Aromatic C=C Stretching: The symmetric stretching vibrations of the naphthalene ring system are expected to produce strong and sharp bands in the 1580-1630 cm⁻¹ region. These "ring breathing" modes are often the most prominent features in the Raman spectra of aromatic compounds.

C-H Stretching: Aromatic C-H stretching modes are visible near 3050 cm⁻¹ but are typically weaker than the ring vibrations.

C=O Stretching: The carbonyl stretch is generally weaker and less prominent in the Raman spectrum compared to its intense absorption in the FTIR spectrum.

Substituent-Ring Vibrations: Vibrations corresponding to the C-COOH and C-OH bonds are also expected, providing further structural information.

Predicted Raman Shifts

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| 1630 - 1580 | Strong | Aromatic C=C ring stretch |

| 1400 - 1300 | Strong | Aromatic ring vibrations |

| 1250 - 1150 | Medium | Aromatic C-H in-plane bend |

| ~800 | Medium | Ring breathing mode |

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry is a powerful technique utilized for the precise determination of a molecule's mass. This precision allows for the unequivocal confirmation of its elemental composition, a critical step in structural verification. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within a few parts per million), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound, the theoretical exact mass is calculated based on its molecular formula, C₁₁H₈O₄, using the most abundant isotopes of carbon, hydrogen, and oxygen. nih.gov The experimentally determined mass from an HRMS analysis is then compared to this theoretical value. A close correlation between the experimental and theoretical mass provides strong evidence for the compound's identity and purity.

Table 1: HRMS Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₈O₄ | nih.gov |

| Theoretical Exact Mass | 204.04225873 Da | nih.gov |

| Nominal Mass | 204 g/mol | nih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state. For this compound, a successful crystallographic analysis would yield a detailed structural model.

The analysis would precisely map the planar naphthalene ring system and the spatial orientation of the substituent hydroxyl and carboxylic acid groups. A key aspect of the solid-state structure would be the network of intermolecular interactions, particularly hydrogen bonds. The hydroxyl and carboxylic acid groups are excellent hydrogen bond donors and acceptors, and their interactions are expected to govern the crystal packing, forming dimers, chains, or more complex three-dimensional networks. These interactions are crucial in determining the material's physical properties.

While specific, publicly available crystal structure data for this compound is not found in the searched literature, the parameters that would be determined from such a study are well-established.

Table 2: Illustrative Crystallographic Data Obtainable for this compound

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-C, C-O, O-H). |

| Bond Angles (°) | Angles formed between three connected atoms (e.g., O-C-C). |

Electronic Absorption and Fluorescence Spectroscopy

Electronic absorption (UV-Vis) and fluorescence spectroscopy are techniques used to investigate the electronic transitions within a molecule. mdpi.com The naphthalene moiety in this compound is a chromophore that absorbs ultraviolet light, promoting electrons from lower-energy molecular orbitals to higher-energy ones (typically π→π* transitions). The specific wavelengths of maximum absorption (λmax) are characteristic of the molecule's electronic structure.

The presence of hydroxyl (-OH) and carboxylic acid (-COOH) groups as substituents on the naphthalene ring is expected to influence the absorption and emission spectra significantly. researchgate.net These groups can alter the energy levels of the molecular orbitals, typically causing a bathochromic (red) shift in the absorption and fluorescence spectra compared to unsubstituted naphthalene.

Fluorescence occurs when the molecule returns from the excited state to the ground state by emitting a photon. The difference between the absorption and emission maxima is known as the Stokes shift. For hydroxyaromatic compounds like this one, the electronic properties, and thus the spectra, can be highly sensitive to the solvent environment (solvatochromism) and pH, due to potential deprotonation of the acidic groups and changes in hydrogen bonding. researchgate.net

While detailed experimental spectra for this compound were not found in the searched literature, the expected data from such an analysis can be summarized.

Table 3: Illustrative Spectroscopic Properties for this compound

| Parameter | Description | Expected Observation |

|---|---|---|

| Absorption Maximum (λabs) | Wavelength of maximum UV-Vis light absorption. | Multiple peaks corresponding to π→π* transitions of the substituted naphthalene system. |

| Molar Absorptivity (ε) | A measure of how strongly the compound absorbs light at λabs. | High values typical for aromatic π→π* transitions. |

| Emission Maximum (λem) | Wavelength of maximum fluorescence intensity. | Shifted to a longer wavelength compared to λabs. |

| Stokes Shift (nm) | The energy difference between the absorption and emission maxima. | A positive value indicative of energy loss in the excited state before emission. |

Computational and Theoretical Chemistry Investigations

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While specific MD simulations for 2,3-Dihydroxynaphthalene-1-carboxylic acid are not readily found in the literature, the technique is widely applied to understand how similar molecules, such as those with carboxylic acid groups, interact with their environment. researchgate.netnih.gov

MD simulations can provide insights into:

Solvation: How the molecule interacts with solvent molecules, which is crucial for understanding its solubility and reactivity in different media.

Conformational Changes: How the molecule's shape and structure change over time, which can be important for its biological activity or chemical reactivity.

Binding Interactions: How the molecule binds to a target, such as a protein or another surface. This is particularly relevant in drug design and materials science. For example, MD simulations have been used to study the interaction of carboxylic acids with layered double hydroxides. researchgate.net

The simulations work by numerically solving Newton's equations of motion for a system of interacting particles, providing a trajectory that describes the evolution of the system's positions and velocities. This allows for the analysis of both structural and energetic properties of the molecule and its complexes.

Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra. DFT calculations are commonly used to predict vibrational frequencies (FT-IR and Raman spectra) and electronic absorption spectra (UV-Vis). researchgate.net

For instance, in a study on 1-hydroxy-2-naphthoic acid, DFT calculations at the B3LYP/6-31G(d,p) level were used to compute vibrational frequencies. researchgate.net The theoretical results were then compared with experimental data to make detailed assignments of the vibrational modes. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for UV-Vis absorption bands. researchgate.net Although such detailed theoretical spectroscopic studies for this compound are not prominent, these established methodologies would be applicable to predict its spectral characteristics.

Analysis of Reaction Mechanisms and Transition States

Understanding the pathway of a chemical reaction is crucial for controlling its outcome. Computational chemistry, particularly DFT, allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and transition states. researchgate.net A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction rate.

While specific mechanistic studies involving this compound are sparse, theoretical investigations into related processes, such as the enzymatic dihydroxylation of naphthalene (B1677914), demonstrate the power of these methods. nih.gov In that study, DFT was used to explore different potential pathways for the cis-dihydroxylation of naphthalene by naphthalene 1,2-dioxygenase, identifying the most energetically favorable route. nih.gov Similar approaches could be applied to study reactions of this compound, such as decarboxylation or oxidation, to elucidate the step-by-step molecular transformations.

pKa Prediction and Acidity Modulation Studies

The acidity of a molecule, quantified by its pKa value, is a critical property that influences its behavior in solution, including its solubility and biological activity. Computational methods have become increasingly reliable for predicting the pKa of molecules, including carboxylic acids and phenols. nih.govmdpi.com

The pKa of this compound is influenced by its three acidic protons: one on the carboxylic acid group and two on the hydroxyl groups. The carboxylic acid proton is expected to be the most acidic. DFT-based methods, often combined with a continuum solvation model to simulate the effect of the solvent, can be used to calculate the free energy change of the deprotonation reaction, from which the pKa can be derived. nih.gov Recent studies have shown that including explicit water molecules in the calculation can significantly improve the accuracy of pKa prediction for carboxylic acids and phenols. nih.govmdpi.com

While detailed computational studies on the acidity modulation of this specific compound are not available, the effect of the dihydroxy substitution on the naphthalene ring is expected to influence the acidity of the carboxylic acid group through electronic effects. The positions of the hydroxyl groups relative to the carboxylic acid are key to determining the extent of this influence.

| Compound | Functional Group | Predicted Property | Computational Method | Significance |

|---|---|---|---|---|

| This compound | Carboxylic Acid | pKa | DFT with continuum solvation models (e.g., SMD) | Determines the charge state of the molecule at a given pH, affecting solubility and biological interactions. |

| Substituted Phenols | Hydroxyl | pKa | DFT with explicit solvent molecules (e.g., CAM-B3LYP/2H₂O/SMD) | Provides accurate acidity prediction, crucial for understanding reactivity and interactions. mdpi.com |

| Substituted Carboxylic Acids | Carboxylic Acid | pKa | DFT with explicit solvent molecules (e.g., CAM-B3LYP/2H₂O/SMD) | Offers a reliable "ready to use" methodology for predicting acidity with low error. nih.gov |

Investigation of Intramolecular Interactions (e.g., hydrogen bonding, π-stacking)

Computational and theoretical chemistry provide powerful tools to investigate the intricate network of intramolecular interactions that govern the three-dimensional structure and reactivity of this compound. These non-covalent interactions, particularly hydrogen bonding and π-stacking, play a crucial role in determining the molecule's preferred conformation and its interactions with other molecules.

Intramolecular Hydrogen Bonding

The structure of this compound, featuring a carboxylic acid group and two hydroxyl groups in close proximity on the naphthalene scaffold, is conducive to the formation of multiple intramolecular hydrogen bonds. These interactions occur when a hydrogen atom is shared between two electronegative atoms, such as oxygen.

While specific computational studies exclusively focused on this compound are limited, extensive research on the closely related compound, 1-hydroxy-2-naphthoic acid, offers significant insights. researchgate.netmdpi.com Density Functional Theory (DFT) calculations, a common computational method, have been employed to determine the optimized molecular structure and analyze the parameters of intramolecular hydrogen bonds in such systems. researchgate.net

In this compound, several intramolecular hydrogen bonds are possible:

Between the hydrogen of the 2-hydroxyl group and the carbonyl oxygen of the 1-carboxylic acid group.

Between the hydrogen of the 3-hydroxyl group and the oxygen of the 2-hydroxyl group.

Between the hydrogen of the carboxylic acid group and the oxygen of the 2-hydroxyl group.

The formation of these hydrogen bonds results in the creation of stable five or six-membered ring systems, which significantly influences the planarity and rigidity of the molecule. The strength of these hydrogen bonds can be inferred from calculated bond lengths and angles. Shorter distances between the hydrogen atom and the acceptor oxygen atom, along with a bond angle closer to 180°, are indicative of stronger hydrogen bonds.

Computational studies on analogous structures, such as 1-hydroxy-2-naphthoic acid, provide typical bond length and angle values for similar intramolecular hydrogen bonds, which can be used to infer the interactions within this compound. researchgate.net

Table 1: Representative Calculated Intramolecular Hydrogen Bond Parameters from a Related Naphthoic Acid Derivative

| Interacting Atoms | Bond Length (Å) | Bond Angle (°) |

| O-H···O=C | 1.8 - 2.0 | 140 - 160 |

| O-H···O | 1.9 - 2.2 | 130 - 150 |

Note: The data in this table is based on computational studies of analogous compounds and serves as an illustrative example of the expected values for this compound.

The presence of these intramolecular hydrogen bonds is also supported by spectroscopic data, where shifts in the vibrational frequencies of the O-H and C=O groups in infrared and Raman spectra can be correlated with the strength of the hydrogen bonding interactions. researchgate.net

π-Stacking Interactions

π-stacking is a non-covalent interaction that occurs between aromatic rings. In the context of a single molecule, this is more accurately described as intramolecular π-π interaction, which can occur in larger, flexible molecules where an aromatic ring can fold back on itself. For a relatively rigid molecule like this compound, intramolecular π-stacking is not structurally feasible.

However, the concept of π-stacking is highly relevant when considering intermolecular interactions, where two or more molecules of this compound can arrange themselves in a stacked fashion. Computational studies on various aromatic systems have shown that parallel-displaced and T-shaped arrangements are the most common and energetically favorable orientations for π-stacking. nih.gov

Biological and Biomedical Research Applications

Inhibitory Mechanisms Against Biological Targets

The core structure of dihydroxynaphthalene carboxylic acid is central to its ability to inhibit specific enzymes. Studies on closely related compounds have illuminated the mechanisms through which this chemical family can exert biological effects, particularly against parasitic organisms that rely on unique metabolic pathways for survival.

Lactate (B86563) dehydrogenase (LDH) is a critical enzyme in the anaerobic glycolysis pathway, which many parasitic protozoa, such as Babesia microti, depend on for energy production. nih.govresearchgate.net This dependency makes LDH a promising target for anti-parasitic drug development. frontiersin.org While direct studies on 2,3-Dihydroxynaphthalene-1-carboxylic acid are limited in the available literature, extensive research has been conducted on its analogs, notably 3,5-dihydroxy 2-napthoic acid (DHNA).

DHNA has been identified as an inhibitor of LDH in Babesia microti (BmLDH). nih.gov Enzyme activity inhibition assays demonstrated that DHNA can effectively inhibit the catalytic function of recombinant BmLDH. nih.gov This inhibitory action disrupts the parasite's primary energy-generating pathway. The half-maximal inhibitory concentration (IC50) of DHNA against BmLDH was determined to be 30 μM. nih.gov Furthermore, this enzymatic inhibition translated to an anti-parasitic effect, with DHNA inhibiting the in-vitro growth of B. microti with an IC50 value of 85.65 μM. nih.gov

A crucial aspect of drug development is the selectivity of a compound for its intended target over host enzymes. The substituted 2,3-dihydroxy-1-naphthoic acid family has been noted for its potential as selective LDH inhibitors. frontiersin.org Studies focusing on the analog DHNA have shown a remarkable selectivity for the parasitic enzyme over its human counterpart.

Enzyme activity experiments revealed that DHNA inhibits recombinant BmLDH with an approximately 5,000-fold greater selectivity than for human LDH. nih.govfrontiersin.org This high degree of specificity is a highly desirable characteristic for a therapeutic lead compound, as it suggests a lower likelihood of off-target effects in the host. Another related compound, 1,6-dibromo-2-hydroxynapthalene 3-carboxylic acid (DBHCA), also showed selectivity for BmLDH, albeit lower at around 109-fold over human LDH. nih.govfrontiersin.org

| Compound | Target | IC50 (Enzyme Activity) | IC50 (Parasite Growth) | Selectivity (Parasite vs. Human LDH) | Reference |

|---|---|---|---|---|---|

| 3,5-dihydroxy 2-napthoic acid (DHNA) | Babesia microti LDH | 30 μM | 85.65 μM | ~5,000-fold | nih.gov, nih.gov |

| 1,6-dibromo-2-hydroxynapthalene 3-carboxylic acid (DBHCA) | Babesia microti LDH | 52.7 μM | 84.83 μM | ~109-fold | nih.gov, nih.gov |

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. By comparing the activity of related molecules like DHNA and DBHCA, insights can be gained into the features of the dihydroxynaphthoic acid scaffold that are important for LDH inhibition.

The binding of inhibitors like dihydroxynaphthoic acid analogs to LDH directly modulates the enzyme's function. The inhibition of BmLDH's catalytic activity disrupts the conversion of lactate to pyruvate (B1213749), a key step in the parasite's metabolism. frontiersin.org Molecular docking studies based on the crystal structure of BmLDH have been used to model how these naphthalene-based compounds interact with the enzyme. nih.gov These models suggest that the inhibitors interact with crucial amino acid residues, such as Arg99, which has been identified as a critical site for enzyme activity. nih.govfrontiersin.org By occupying the binding site, these compounds prevent the natural substrate from accessing the enzyme, thereby modulating its function and leading to an anti-parasitic effect.

Role as a Building Block in Drug Discovery and Design

The inherent biological activity and favorable chemical properties of the dihydroxynaphthalene carboxylic acid scaffold make it a valuable building block in medicinal chemistry. Its rigid structure provides a reliable framework that can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties.

The demonstrated activity of compounds like DHNA against parasitic enzymes has established this chemical class as a promising starting point for the design of new drugs. DHNA itself is considered a novel lead compound for the development of LDH-specific anti-babesial agents. nih.govfrontiersin.org The naphthalene (B1677914) core of this family is a key structural feature found in other known LDH inhibitors, such as gossypol (B191359) and its derivatives. nih.govfrontiersin.org

Medicinal chemists can use the this compound structure as a scaffold for creating libraries of new compounds. researchgate.net By making targeted chemical modifications—for example, by adding or altering substituent groups at different positions on the naphthalene ring—researchers can systematically explore the structure-activity relationships. This process aims to enhance the desired therapeutic effects, such as increasing binding affinity for the target enzyme or improving selectivity over human enzymes, ultimately leading to the discovery of more potent and effective therapeutic agents. researchgate.net

Development of Diagnostic Tools

Currently, there is limited specific information available in scientific literature detailing the direct application of this compound in the development of diagnostic tools. While related naphthalene-based compounds are utilized in various analytical and diagnostic assays, the specific role of this molecule is not well-documented in existing research.

Antioxidant Activity Investigations

The antioxidant potential of phenolic compounds is often linked to their molecular structure, particularly the arrangement of hydroxyl groups. For this compound, the two hydroxyl groups are in an ortho position to each other on the naphthalene ring. This configuration is a key feature for antioxidant activity. Studies on structurally similar compounds, such as 2,3-dihydroxybenzoic acid, have shown that this ortho-dihydroxy arrangement facilitates the donation of hydrogen atoms to neutralize free radicals and allows for the delocalization and stabilization of the resulting radical through resonance. nih.gov

The antioxidant mechanism for compounds with this structure involves their ability to reduce oxidizing agents, such as the Fe³⁺-TPTZ complex in the Ferric Reducing Antioxidant Power (FRAP) assay. nih.gov The presence of two adjacent hydroxyl groups enhances this reducing capacity. nih.gov While direct experimental data on the antioxidant power of this compound is not extensively detailed, the foundational principles of structure-activity relationships strongly suggest its potential as an antioxidant. nih.govtorvergata.it

Mechanism of Action at the Molecular and Cellular Level

The biological effects of this compound and its derivatives are primarily understood through their interaction with specific cellular enzymes and pathways.

Covalent Bond Formation with Nucleophiles

The capacity of this compound to form covalent bonds with nucleophiles has not been a primary focus of the available research. While the chemistry of related naphthoquinones (the oxidized form of dihydroxynaphthalenes) involves reactions with nucleophiles, specific studies detailing this mechanism for this compound are not prevalent. semanticscholar.org

Modulation of Biochemical Pathways and Cellular Processes

The most significant mechanism of action identified for derivatives of this compound is the modulation of cellular metabolism through the inhibition of the enzyme Lactate Dehydrogenase A (LDH-A). nih.gov LDH-A is a critical enzyme in the glycolytic pathway, responsible for converting pyruvate to lactate, a process that is highly active in many cancer cells (the Warburg effect). medchemexpress.comresearchgate.net

Substituted compounds from the 2,3-dihydroxy-1-naphthoic acid family have been identified as selective inhibitors of human LDH. nih.govfrontiersin.org By inhibiting LDH-A, these compounds can disrupt the high glycolytic rate that cancer cells depend on for energy production and proliferation. nih.gov This inhibition is a key mechanism through which these molecules exert their biological effects, particularly their anticancer potential. nih.gov

Potential in Anticancer Research

The role of this compound as a scaffold for anticancer agents is a promising area of research, directly linked to its function as an LDH-A inhibitor. LDH-A is considered a strategic target for cancer therapy because its genetic knockdown has been shown to decrease the viability and invasive potential of various tumor cells. nih.gov

A derivative of 2,3-dihydroxy-1-naphthoic acid, known as FX-11, has been specifically reported as an inhibitor of LDH-A. nih.gov The inhibition of this enzyme serves as a targeted approach to disrupt cancer cell metabolism, leading to reduced proliferation and potentially inducing apoptosis. nih.govmedchemexpress.com Research into this class of compounds is part of a broader effort to develop therapeutic agents that selectively target the unique metabolic state of cancer cells. researchgate.netgoogle.com

The table below shows the inhibitory activity of various compounds that target lactate dehydrogenase, illustrating the therapeutic potential of this mechanism.

| Compound | Target | Inhibitory Concentration (IC₅₀) | Notes |

|---|---|---|---|

| FX-11 (a derivative of 2,3-dihydroxy-1-naphthoic acid) | LDH-A | Kᵢ of 8 μM | A competitive inhibitor of human LDH-A. nih.govmedchemexpress.com |

| NHI-2 | LDH-A | 14.7 µM | Shows selectivity for LDH-A over LDH-B (IC₅₀ = 55.8 µM). medchemexpress.com |

| GSK2837808A | LDH-A | 2.6 nM | A potent and selective LDH-A inhibitor. medchemexpress.com |

| 3,5-dihydroxy 2-napthoic acid (DHNA) | BmLDH | IC₅₀ of 85.65 µM (anti-parasitic) | Demonstrates high selectivity for Babesia microti LDH over human LDH. nih.govfrontiersin.org |

Biochemical Assay Development Utilizing the Compound

There is limited information regarding the use of this compound as a primary reagent in the development of specific biochemical assays. While naphthoic acids, in general, are used as biochemical reagents, the direct application of this particular compound in assay development is not extensively documented in the scientific literature. medchemexpress.com

Applications in Materials Science and Engineering

Precursor for Advanced Polymeric Materials

While direct applications of 2,3-dihydroxynaphthalene-1-carboxylic acid in the synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are not extensively documented in the reviewed literature, the foundational molecule, 2,3-dihydroxynaphthalene (B165439), and its derivatives are recognized as valuable precursors for these advanced polymeric materials. The presence of hydroxyl groups offers reactive sites for the formation of robust covalent or coordinative bonds, essential for the construction of extended, porous networks.

Covalent Organic Frameworks are a class of crystalline porous polymers with well-defined structures and high surface areas, constructed from organic building blocks linked by strong covalent bonds. While research has explored the use of various dihydroxynaphthalene isomers in COF synthesis, the specific use of this compound as a primary linker is not prominently reported. However, the closely related compound, 2,3-dihydroxynaphthalene, serves as a precursor to monomers used in COF synthesis. For instance, 2,3-dihydroxynaphthalene can be converted into 2,3-dihydroxynaphthalene-1,4-dicarbaldehyde, which then acts as a building block for the synthesis of hydroxyl-functionalized COFs. These COFs exhibit notable electrochemical properties, such as high specific capacitance, making them promising materials for supercapacitor electrodes. The redox activity of the 2,3-dihydroxynaphthalene unit contributes significantly to these properties.

The potential utility of this compound in COF synthesis would likely involve the strategic participation of its carboxylic acid and hydroxyl groups in forming covalent linkages, such as ester or imine bonds, to create extended two-dimensional or three-dimensional frameworks. The inherent functionality of the molecule could lead to COFs with tailored pore environments and specific surface properties.

Metal-Organic Frameworks are crystalline materials composed of metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures. The carboxylate functionality of this compound makes it a prime candidate for a linker in MOF synthesis. Carboxylic acids are widely employed as organic linkers in the construction of MOFs due to their ability to form strong coordination bonds with a variety of metal centers.

Although specific examples of MOFs constructed directly from this compound are not prevalent in the surveyed literature, the principles of MOF design suggest its potential. The combination of the carboxylic acid group for metal coordination and the diol functionality for potential post-synthetic modification or for influencing the framework's electronic properties makes it an intriguing candidate for creating multifunctional MOFs. For instance, coordination polymers have been successfully synthesized using isomers like 1,5-dihydroxynaphthalene-2,6-dicarboxylic acid with transition metals such as zinc, cobalt, cadmium, manganese, and copper, forming diverse one-, two-, and three-dimensional structures. globethesis.com This demonstrates the capability of dihydroxynaphthalene dicarboxylic acids to act as effective linkers in the formation of coordination polymers with interesting structural and physical properties. globethesis.com

Surface Modification of Nanomaterials (e.g., TiO2 particles)

This compound and its close derivatives, such as 2,3-dihydroxynaphthalene, are utilized as effective surface-modifying agents for nanomaterials like titanium dioxide (TiO2) particles. sigmaaldrich.com This modification is primarily aimed at enhancing the photocatalytic activity of TiO2 under visible light. nih.govbohrium.com

The core principle behind this application is the formation of a surface charge-transfer complex between the dihydroxy naphthalene (B1677914) moiety and the TiO2 surface. The adjacent hydroxyl groups on the naphthalene ring are particularly effective at forming stable bidentate coordination complexes with the titanium centers on the TiO2 surface, creating a Ti-O-C bond. psu.edu This chemical bonding is more stable than simple physical adsorption.

This surface complexation with the colorless 2,3-dihydroxynaphthalene results in a significant shift in the absorption spectrum of TiO2, enabling it to absorb visible light. nih.govbohrium.com This phenomenon is attributed to a ligand-to-metal charge transfer (LMCT) process. koreascience.kr When the modified TiO2 is irradiated with visible light, an electron is excited from the highest occupied molecular orbital (HOMO) of the adsorbed dihydroxy naphthalene derivative to the conduction band of the TiO2. This injection of electrons into the conduction band generates electron-hole pairs, which are the primary drivers of photocatalysis.

Research has demonstrated that TiO2 nanoparticles modified with 2,3-dihydroxynaphthalene show enhanced performance in several photocatalytic applications:

Photocatalytic Reduction: Platinized TiO2 modified with 2,3-dihydroxynaphthalene has been shown to be an efficient and reusable photocatalyst for the reduction of nitrobenzene (B124822) to aminobenzene under visible light irradiation (λ > 420 nm). nih.govresearchgate.net

Hydrogen Production: Dihydroxy naphthalene/TiO2 complexes have demonstrated outstanding activity and stability in photocatalytic hydrogen (H2) production under visible light. koreascience.kr The efficiency of H2 production has been shown to correlate with the percentage of the hydroxynaphthalene compound coordinated to the TiO2 surface. psu.edu

The table below summarizes the effect of different hydroxynaphthalene ligands on the photocatalytic H2 production ability of modified TiO2 catalysts.

| Sample (Ligand on TiO2) | Coordination Percentage (%) | H2 Production (µmol·h⁻¹) |

|---|---|---|

| 2,3-T(2h) (2,3-dihydroxynaphthalene) | 67 | 360 |

| 1,2-T(2h) (1,2-dihydroxynaphthalene) | 56 | 296 |

| 1,3-T(2h) (1,3-dihydroxynaphthalene) | 32 | 154 |

| 1,4-T(2h) (1,4-dihydroxynaphthalene) | 16 | 71 |

| 1-NT (1-Naphthol) | 6 | 22 |

| 2-NT (2-Naphthol) | 5 | 18 |

| Neat TiO2 | 0 | 0 |

Data adapted from a study on photocatalytic H2 production. psu.edu

This data clearly indicates that the presence of adjacent hydroxyl groups, as found in 2,3-dihydroxynaphthalene, is crucial for achieving a high coordination percentage and, consequently, superior photocatalytic performance. psu.edu The carboxylic acid group in this compound can further serve as a strong anchoring group to the metal oxide surface, potentially enhancing the stability and efficiency of the surface modification.

Role in Dye and Pigment Formulation

While not a dye or pigment itself, the chemical structure of this compound makes it a valuable intermediate or precursor in the synthesis of various colorants. Its naphthalene core, substituted with electron-donating hydroxyl groups and an electron-withdrawing carboxylic acid group, is a common motif in dye chemistry.

The primary role of this compound is as a coupling component . In the synthesis of azo dyes, for instance, the electron-rich naphthalene ring is susceptible to electrophilic attack by a diazonium salt. The hydroxyl groups activate the ring, directing the coupling reaction to specific positions to form a highly conjugated azo compound, which is the basis of the dye's color.

The general principle is analogous to the use of other hydroxynaphthalene derivatives in pigment synthesis. For example, 2-hydroxy-3-carboxy-l-naphthaldehyde, a structurally similar compound, is used in the preparation of high-performance disazomethine pigments. google.com In these syntheses, the naphthaldehyde derivative is condensed with aromatic diamines to create large, conjugated molecules with excellent color properties and stability. google.com

Furthermore, derivatives of dihydroxynaphthalene, such as those of 1,4-dihydroxynaphthalene, are used as direct dyes for keratinous materials like hair. google.com This demonstrates the utility of the dihydroxynaphthalene scaffold in creating molecules that can impart color.

The presence of the carboxylic acid group in this compound can also be advantageous for dye formulation. It can improve the solubility of the resulting dye in aqueous media or provide a site for further chemical modification, such as esterification or amidation, to fine-tune the dye's properties (e.g., solubility, affinity for a specific substrate, or lightfastness).

Environmental Chemistry and Bioremediation Studies

Microbial Degradation Pathways of Naphthalene (B1677914) Derivatives

The microbial degradation of naphthalene, the simplest PAH, serves as a model for understanding the bioremediation of more complex aromatic hydrocarbons. Bacteria have evolved diverse enzymatic pathways to break down these compounds, typically initiating the process by introducing oxygen atoms into the aromatic ring structure.

The degradation of naphthalene and other PAHs by mesophilic (moderate temperature) bacteria commonly proceeds through an initial 1,2-dioxygenase attack, leading to the formation of 1,2-dihydroxynaphthalene. However, studies on thermophilic (high temperature) bacteria have revealed an alternative pathway.

In the thermophilic bacterium Bacillus thermoleovorans (now Geobacillus thermoleovorans), naphthalene degradation is initiated by a 2,3-dioxygenation reaction. nih.govnih.gov This enzymatic step results in the formation of 2,3-dihydroxynaphthalene (B165439) , a key and atypical intermediate that distinguishes this pathway from the more common routes observed in mesophilic organisms. nih.govnih.gov Similarly, the thermophilic isolate Geobacillus sp. G27, isolated from a high-temperature oilfield, was also found to produce 2,3-dihydroxynaphthalene during its metabolism of naphthalene. vu.lt

The subsequent steps in this pathway can involve the formation of other intermediates, such as 2-carboxycinnamic acid and phthalic acid, ultimately leading to compounds that can enter the central metabolic cycles of the bacteria. nih.gov The identification of these metabolites provides a clear pathway for the breakdown of the naphthalene ring structure under thermophilic conditions.